molecular formula C30H35N3O4 B12497230 Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate

Cat. No.: B12497230
M. Wt: 501.6 g/mol
InChI Key: LMQHWQYIDMPKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate is a complex organic compound that belongs to the class of piperazine derivatives This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Introduction of the Phenoxyacetyl Group: The next step involves the acylation of 4-benzylpiperazine with 4-(propan-2-yl)phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzoate Ester: The final step involves the esterification of the resulting intermediate with methyl 3-amino-4-hydroxybenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Biological Research: It is used as a tool compound to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The phenoxyacetyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: A simpler analog that lacks the phenoxyacetyl and benzoate ester groups.

    Methyl 3-amino-4-hydroxybenzoate: A precursor in the synthesis of the target compound, lacking the benzylpiperazine and phenoxyacetyl groups.

    4-(Propan-2-yl)phenoxyacetic acid: Another precursor, lacking the benzylpiperazine and benzoate ester groups.

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of the benzylpiperazine moiety, phenoxyacetyl group, and benzoate ester allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H35N3O4

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C30H35N3O4/c1-22(2)24-9-12-26(13-10-24)37-21-29(34)31-27-19-25(30(35)36-3)11-14-28(27)33-17-15-32(16-18-33)20-23-7-5-4-6-8-23/h4-14,19,22H,15-18,20-21H2,1-3H3,(H,31,34)

InChI Key

LMQHWQYIDMPKNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.